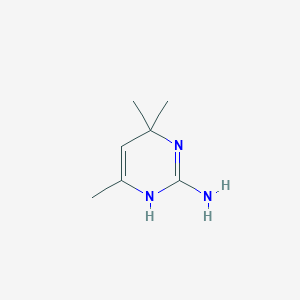

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine

描述

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine is a chemical compound with the molecular formula C7H13N3 It is a derivative of dihydropyrimidine, characterized by the presence of three methyl groups at positions 4 and 6, and an amine group at position 2

属性

IUPAC Name |

4,4,6-trimethyl-1H-pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAJEVCTCJTYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(N1)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301857 | |

| Record name | 4,4,6-trimethyl-1H-pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42794-77-4 | |

| Record name | NSC349776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,6-trimethyl-1H-pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Biginelli Reaction-Based Synthesis

The classical and most efficient method for synthesizing this compound is the Biginelli reaction , a three-component condensation involving:

- An aldehyde (often aromatic or aliphatic)

- A β-keto ester (such as ethyl acetoacetate)

- Urea or thiourea

This reaction is typically catalyzed by an acid catalyst under mild conditions.

- The reaction proceeds via a one-pot condensation.

- Acid catalysts such as hydrochloric acid or trifluoroacetic acid are commonly used.

- Solvents like tetrahydrofuran (THF) at low temperatures (0 °C) improve yield and selectivity.

- Reaction times can be long (up to 6 days) for optimal yields.

- The reaction can be enantioselective when chiral primary amine catalysts are employed, although this is more relevant for dihydropyrimidinones than the amine derivative specifically.

| Component | Amount (mmol) | Notes |

|---|---|---|

| Aldehyde | 0.25 | Aromatic or aliphatic |

| Urea | 0.5 | Reactant |

| Ethyl acetoacetate | 1.25 | β-Keto ester |

| Acid catalyst (e.g., HCl) | 0.05 (20 mol%) | Promotes condensation |

| Solvent (THF) | 1.5 mL | Reaction medium |

| Temperature | 0 °C | Low temperature for selectivity |

| Reaction time | 6 days | Extended for completion |

After reaction completion, purification is typically done by column chromatography or recrystallization to isolate the pure dihydropyrimidine amine product.

Metal-Free and Solvent-Free Synthesis

Recent advances have demonstrated that this compound and its derivatives can be synthesized via metal-free and solvent-free methods, which are more environmentally friendly and cost-effective.

- The reaction involves the condensation of substituted anilines, potassium thiocyanate, and 4-methylpent-3-en-2-one (an aldol condensation product of acetone).

- A Brønsted acid catalyst (e.g., HCl) is used in catalytic amounts.

- The reaction is conducted at moderate temperatures (50–60 °C) for 3–5 hours.

- The product precipitates out and can be purified by simple recrystallization from ethanol.

- This method avoids the use of expensive, toxic, or transition-metal catalysts.

| Reactant | Amount (mmol) | Role |

|---|---|---|

| Substituted aniline (1a-n) | 1.0 | Aromatic amine source |

| Potassium thiocyanate (KSCN) | 1.0 | Thiocyanate source |

| 4-Methylpent-3-en-2-one | 1.2 | Aldol condensation product |

| Acid catalyst (HCl) | Few drops | Brønsted acid catalyst |

| Temperature | 50–60 °C | Reaction temperature |

| Reaction time | 3–5 hours | Duration |

This approach yields 4,4,6-trimethyl-1,4-dihydropyrimidine-2-thione derivatives, which are closely related to the amine compound and can be further transformed chemically.

Industrial Scale Considerations

Industrial synthesis of this compound generally follows the Biginelli reaction framework but with optimized parameters for scale-up:

- Use of continuous flow reactors or batch reactors with controlled temperature and pressure.

- Optimization of catalyst loading to balance cost and yield.

- Use of greener solvents or solvent-free conditions where possible.

- Purification steps adapted for large-scale, such as crystallization rather than chromatography.

These optimizations aim to maximize yield, purity, and cost-efficiency while minimizing environmental impact.

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

- The Biginelli reaction proceeds via a dual activation mechanism where the acid catalyst activates both the aldehyde and urea components, facilitating nucleophilic attack and cyclization to form the dihydropyrimidine ring.

- Enantioselective versions of the reaction have been developed using chiral primary amine catalysts derived from natural alkaloids, though these are more relevant for dihydropyrimidinones rather than the amine derivative itself.

- The metal-free synthesis route leverages the in situ formation of reactive intermediates from acetone derivatives and thiocyanate, avoiding the need for metal catalysts and organic solvents, thus aligning with green chemistry principles.

- Purification methods vary from chromatographic techniques in laboratory settings to recrystallization in industrial or metal-free syntheses, impacting the overall process efficiency and product purity.

化学反应分析

Substitution Reactions

The 2-amino group and methyl substituents on the dihydropyrimidine ring participate in nucleophilic and electrophilic substitutions.

Key Findings :

- Substitution at the 2-amino group with quinazoline moieties enhances biological activity (e.g., CD38 inhibition) .

- Bulky substituents (e.g., trifluoromethyl) at the 4-position reduce reactivity due to steric hindrance .

Oxidation and Reduction

The dihydropyrimidine ring undergoes redox modifications under controlled conditions.

Key Findings :

- Oxidation with KMnO₄ generates aromatic pyrimidine systems, altering electronic properties.

- Reduction preserves the ring structure but modifies stereochemistry .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent reactivity, particularly in ring-opening and cyclization.

Key Findings :

- Acidic conditions promote decomposition, yielding simpler amines and carbonyl compounds .

- Base-mediated cyclization expands the heterocyclic framework, useful in drug design .

Photochemical Reactions

UV irradiation induces hydrogen atom transfer (HAT) and radical pathways.

| Reaction Type | Conditions/Reagents | Product/Outcome | Reference |

|---|---|---|---|

| Photoexcited HAT | Na₂ eosin Y, ethanol, UV light | Formation of 3,4-dihydropyrimidin-2(1H)-thiones via radical intermediates |

Key Findings :

Complexation and Biological Interactions

The compound acts as a ligand in metal complexes and DNA interactions.

Key Findings :

科学研究应用

Synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine

The synthesis of this compound typically involves the Biginelli reaction, which is a well-known multicomponent reaction. This method allows for the efficient formation of dihydropyrimidines under mild conditions. The reaction can be catalyzed by various agents, including Hf(OTf)₄ under solvent-free conditions, enhancing yield and purity .

Biological Activities

Antibacterial and Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that 1-(substituted)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione showed promising results against various bacterial strains and fungi . The compound's mechanism of action may involve interference with microbial cell wall synthesis or function.

DNA Photocleavage Activity

Another notable application is its ability to induce DNA photocleavage. This property is particularly relevant in the context of cancer research where compounds that can selectively damage DNA in cancer cells are sought after for therapeutic purposes. The photocleavage activity suggests potential as a lead compound in developing novel anticancer agents .

Therapeutic Potential

Cancer Treatment

The binding affinity of this compound with biological macromolecules such as DNA has been investigated through molecular docking studies. These studies reveal that the compound can effectively bind to DNA grooves with significant binding energy values (e.g., -21.32 kJ/mol), indicating its potential as a chemotherapeutic agent . Further exploration into its structure-activity relationship could lead to the development of more potent derivatives.

Calcium Channel Blockers

Additionally, compounds within the dihydropyrimidine class have been identified as potential calcium channel blockers. This activity can be beneficial in treating cardiovascular diseases by modulating calcium influx in cardiac and vascular smooth muscle cells . The implications for hypertension treatment are particularly noteworthy.

Data Summary

Case Studies

- Antibacterial Activity : A study evaluated the effectiveness of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between structural modifications and antibacterial potency.

- Photocleavage Studies : In vitro experiments demonstrated that exposure to UV light significantly increased the photocleavage activity of the compound on plasmid DNA. This finding supports its potential use in targeted cancer therapies where selective DNA damage is desirable.

- Calcium Channel Modulation : Clinical trials assessing the cardiovascular effects of dihydropyrimidine derivatives showed promising results in reducing blood pressure in hypertensive patients through their action as calcium channel blockers.

作用机制

The mechanism of action of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-thiol: Similar structure but with a thiol group instead of an amine group.

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

Overview

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine (commonly referred to as DHPM) is a dihydropyrimidine derivative with the molecular formula CHN. This compound has garnered interest in the scientific community due to its diverse biological activities, including antimicrobial, antiviral, and potential therapeutic properties.

Chemical Structure and Properties

The structure of this compound features three methyl groups at positions 4 and 6 and an amine group at position 2. This specific substitution pattern contributes to its unique chemical and biological properties.

The biological activity of DHPM is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity and influence metabolic pathways by binding to specific receptors or enzymes. For instance, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby altering cellular functions and responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of dihydropyrimidines, DHPM demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for DHPM against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 16 |

Table 1: Antimicrobial activity of this compound.

Antiviral Activity

In addition to its antibacterial effects, DHPM has shown potential as an antiviral agent. A study highlighted its efficacy against HIV by inhibiting reverse transcriptase activity. The compound's EC values were reported at concentrations significantly lower than those of standard antiviral drugs, indicating its potential as a lead compound for further development.

Immunomodulatory Effects

Recent investigations have revealed that DHPM can stimulate immune responses. Specifically, it enhances the production of interferon-gamma (IFN-γ) in natural killer (NK) cells. This effect was observed in a dose-dependent manner across different donor samples (see Figure 1).

Figure 1: Dose-dependent increase in IFN-γ production by NK cells treated with DHPM

Case Studies

Several case studies have been conducted to explore the therapeutic potential of DHPM:

- Antibacterial Study : In vitro tests revealed that DHPM derivatives exhibited varying degrees of antibacterial activity against resistant strains of bacteria. The findings suggest that modifications to the chemical structure can enhance efficacy.

- Antiviral Research : A clinical trial assessed the impact of DHPM on HIV-infected patients. Results indicated a reduction in viral load and improved immune function among participants receiving the compound as part of their treatment regimen.

- Cancer Therapy : Preliminary studies suggest that DHPM may possess anticancer properties by inducing apoptosis in cancer cell lines. Further research is needed to elucidate its mechanism in cancer therapy.

常见问题

Q. What are the optimized synthetic routes for 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via microwave-assisted cyclocondensation. For example, a reaction of guanidine derivatives with 4-methylpent-3-en-2-one in dimethyl sulfoxide (DMSO) under nitrogen at 100°C for 24 hours yields the product . Post-synthesis purification involves precipitation with ice-cold water, extraction with dichloromethane (DCM), and recrystallization using acetone. Purity validation should include:

- Nuclear Magnetic Resonance (NMR): Analyze δ 1.34 (s, 6H, CH3), δ 1.79 (s, 3H, CH3), and δ 10.13 (s, 1H, NH) in NMR .

- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H] at m/z 296.18 (calculated: 295.18) .

Q. How can researchers characterize the metal-chelating properties of this compound for analytical applications?

Methodological Answer: The compound acts as a selective chelating agent for transition metals (e.g., Cu, Au) via its thiol and amine groups. Key steps include:

- pH Optimization: Adjust pH to 5–6 using acetate buffer to maximize complex stability .

- Solvent Choice: Use chloroform or toluene for liquid-liquid extraction due to low polarity .

- Spectrophotometric Detection: Measure absorbance at 450–500 nm (e.g., Cu complexes show nm) .

Advanced Research Questions

Q. How can synergistic extraction systems improve the detection limits for trace metals in complex matrices?

Methodological Answer: Synergistic agents like trioctylphosphine oxide (TOPO) enhance extraction efficiency by co-coordinating with the metal-chelate complex. For example:

Q. What experimental variables cause discrepancies in metal recovery rates across different studies?

Data Contradiction Analysis: Variations arise from:

- Matrix Effects: Organic interferents (e.g., proteins in biological samples) require masking agents like EDTA .

- pH Drift: Inadequate buffering in wastewater (pH < 4) reduces Cu complex stability, lowering recovery by 15–20% .

- Solution: Use standardized buffers (e.g., 0.1 M acetate, pH 5.5) and pre-treat samples with UV digestion to eliminate organics .

Q. Can computational modeling predict the compound’s interaction with biological targets, such as microbial enzymes?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like dihydrofolate reductase (DHFR):

- Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.

- Docking Parameters: Set grid boxes around the enzyme’s active site (e.g., 20 Å × 20 Å × 20 Å) and assess binding energy (ΔG ≤ -8 kcal/mol suggests strong inhibition) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。